Cas no 1378865-45-2 (5-Methanesulfonylpyrazin-2-amine)

5-Methanesulfonylpyrazin-2-amine structure
1378865-45-2 structure
商品名:5-Methanesulfonylpyrazin-2-amine
CAS番号:1378865-45-2
MF:C5H7N3O2S
メガワット:173.192979097366
CID:6237485
PubChem ID:18624111

5-Methanesulfonylpyrazin-2-amine 化学的及び物理的性質

名前と識別子

    • EN300-7718745
    • 1378865-45-2
    • SCHEMBL7045227
    • 5-methanesulfonylpyrazin-2-amine
    • Z1262685661
    • 5-Methanesulfonylpyrazin-2-amine
    • インチ: 1S/C5H7N3O2S/c1-11(9,10)5-3-7-4(6)2-8-5/h2-3H,1H3,(H2,6,7)
    • InChIKey: GYHBJMVQCLWCKN-UHFFFAOYSA-N
    • ほほえんだ: S(C)(C1C=NC(=CN=1)N)(=O)=O

計算された属性

  • せいみつぶんしりょう: 173.02589765g/mol
  • どういたいしつりょう: 173.02589765g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 220
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -1
  • トポロジー分子極性表面積: 94.3Ų

5-Methanesulfonylpyrazin-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7718745-0.1g
5-methanesulfonylpyrazin-2-amine
1378865-45-2 95.0%
0.1g
$366.0 2025-02-22
Enamine
EN300-7718745-1.0g
5-methanesulfonylpyrazin-2-amine
1378865-45-2 95.0%
1.0g
$1057.0 2025-02-22
Enamine
EN300-7718745-0.05g
5-methanesulfonylpyrazin-2-amine
1378865-45-2 95.0%
0.05g
$245.0 2025-02-22
Enamine
EN300-7718745-0.5g
5-methanesulfonylpyrazin-2-amine
1378865-45-2 95.0%
0.5g
$824.0 2025-02-22
Enamine
EN300-7718745-2.5g
5-methanesulfonylpyrazin-2-amine
1378865-45-2 95.0%
2.5g
$2071.0 2025-02-22
1PlusChem
1P028I4E-50mg
5-methanesulfonylpyrazin-2-amine
1378865-45-2 90%
50mg
$354.00 2023-12-22
Aaron
AR028ICQ-100mg
5-methanesulfonylpyrazin-2-amine
1378865-45-2 95%
100mg
$529.00 2025-02-16
Aaron
AR028ICQ-250mg
5-methanesulfonylpyrazin-2-amine
1378865-45-2 95%
250mg
$746.00 2025-02-16
Aaron
AR028ICQ-2.5g
5-methanesulfonylpyrazin-2-amine
1378865-45-2 95%
2.5g
$2873.00 2025-02-16
Aaron
AR028ICQ-5g
5-methanesulfonylpyrazin-2-amine
1378865-45-2 90%
5g
$4240.00 2023-12-16

5-Methanesulfonylpyrazin-2-amine 関連文献

5-Methanesulfonylpyrazin-2-amineに関する追加情報

Introduction to 5-Methanesulfonylpyrazin-2-amine (CAS No. 1378865-45-2)

5-Methanesulfonylpyrazin-2-amine, identified by the Chemical Abstracts Service Number (CAS No.) 1378865-45-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the pyrazine derivatives, a class of heterocyclic compounds known for their diverse biological activities and structural versatility. The presence of both a methanesulfonyl group and an amine functionality makes it a promising candidate for further chemical modifications and biological evaluations.

The molecular structure of 5-Methanesulfonylpyrazin-2-amine consists of a pyrazine core substituted at the 5-position with a methanesulfonyl group (-SO₂CH₃) and at the 2-position with an amine (-NH₂) group. This unique arrangement contributes to its potential as a building block in drug discovery, particularly in the development of novel therapeutic agents. The compound's solubility, stability, and reactivity profile are key factors that influence its utility in synthetic chemistry and pharmacological studies.

In recent years, there has been growing interest in pyrazine derivatives due to their broad spectrum of biological activities. Studies have demonstrated that these compounds can exhibit properties such as kinase inhibition, anti-inflammatory effects, and antimicrobial activity. Specifically, 5-Methanesulfonylpyrazin-2-amine has been investigated for its potential role in modulating enzyme targets involved in various disease pathways. Its structural features make it a suitable scaffold for designing molecules that can interact with biological macromolecules with high specificity.

One of the most compelling aspects of 5-Methanesulfonylpyrazin-2-amine is its versatility in chemical synthesis. The methanesulfonyl group can be readily modified through various reactions, such as nucleophilic substitution or coupling reactions, allowing for the introduction of additional functional groups. Similarly, the amine group offers opportunities for further derivatization, including formation of amides, ureas, or sulfonamides. These modifications can enhance the pharmacological properties of the compound, making it a valuable tool in medicinal chemistry.

Recent research has highlighted the importance of pyrazine derivatives in addressing unmet medical needs. For instance, studies have shown that certain pyrazine-based compounds can inhibit the activity of kinases involved in cancer progression. 5-Methanesulfonylpyrazin-2-amine has been explored as a potential lead compound in this context, with preliminary data suggesting its ability to disrupt signaling pathways relevant to tumor growth and survival. These findings underscore the need for further investigation into its biological efficacy and mechanism of action.

The synthesis of 5-Methanesulfonylpyrazin-2-amine involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Common synthetic routes include the sulfonylation of pyrazinamide followed by functional group interconversion. Advances in synthetic methodologies have enabled more efficient and scalable production processes, which are crucial for both academic research and industrial applications. The development of robust synthetic protocols has also facilitated access to analogs of this compound, allowing for structure-activity relationship studies.

In addition to its pharmaceutical potential, 5-Methanesulfonylpyrazin-2-amine has shown promise in material science applications. Its unique structural features make it a candidate for designing functional materials with specific properties. For example, derivatives of this compound have been investigated for their ability to act as ligands in coordination chemistry or as precursors to advanced polymers. These applications highlight the broader utility of pyrazine derivatives beyond traditional drug discovery efforts.

The toxicological profile of 5-Methanesulfonylpyrazin-2-amine is another critical aspect that requires thorough evaluation. While preliminary studies suggest that it exhibits moderate toxicity at higher concentrations, further research is needed to assess its safety margins and potential side effects. Detailed toxicological assessments will provide valuable insights into its suitability for clinical development and ensure that any future applications are conducted with appropriate precautions.

Regulatory considerations play a significant role in the development and commercialization of new chemical entities like 5-Methanesulfonylpyrazin-2-amine. Compliance with international guidelines ensures that the compound meets safety and efficacy standards before being introduced into clinical trials or market distribution. Collaborative efforts between academia and industry are essential to navigate these regulatory pathways efficiently and bring innovative therapeutics to patients who need them.

The future direction of research on 5-Methanesulfonylpyrazin-2-amine will likely focus on expanding its biological evaluation across different disease models and optimizing its pharmacokinetic properties. Advances in computational chemistry and high-throughput screening techniques will accelerate the discovery process by enabling rapid assessment of thousands of derivatives. These technologies hold the promise of identifying novel analogs with enhanced therapeutic profiles and reduced toxicity.

In conclusion, 5-Methanesulfonylpyrazin-2-amine (CAS No. 1378865-45-2) represents a fascinating compound with significant potential in pharmaceutical research and beyond. Its unique structural features, combined with recent advancements in synthetic chemistry and drug discovery methodologies, position it as a valuable asset for developing new treatments for various diseases. As further research unfolds, it is expected that this compound will continue to attract attention from scientists worldwide seeking innovative solutions to complex medical challenges.

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